
Sodium 6-hydroxy-5-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 222-827-8, also known as (3-chloro-2-hydroxypropyl)trimethylammonium chloride, is a quaternary ammonium compound widely used in various industrial and scientific applications. This compound is known for its reactivity and versatility, making it a valuable chemical in multiple fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-chloro-2-hydroxypropyl)trimethylammonium chloride typically involves the reaction of trimethylamine with epichlorohydrin. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Trimethylamine+Epichlorohydrin→(3-chloro-2-hydroxypropyl)trimethylammonium chloride
Industrial Production Methods
In industrial settings, the production of (3-chloro-2-hydroxypropyl)trimethylammonium chloride is carried out in large-scale reactors. The process involves the continuous addition of trimethylamine and epichlorohydrin, followed by purification steps to remove any impurities. The final product is obtained in high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(3-chloro-2-hydroxypropyl)trimethylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The hydroxyl group in the compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in aqueous or organic solvents.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quaternary ammonium salts, while oxidation and reduction reactions can produce different alcohols or ketones.
Applications De Recherche Scientifique
(3-chloro-2-hydroxypropyl)trimethylammonium chloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a phase transfer catalyst.
Biology: Employed in the modification of biomolecules and as a disinfectant.
Medicine: Utilized in the formulation of pharmaceuticals and as an antimicrobial agent.
Industry: Applied in the production of surfactants, fabric softeners, and water treatment chemicals.
Mécanisme D'action
The mechanism of action of (3-chloro-2-hydroxypropyl)trimethylammonium chloride involves its interaction with various molecular targets. The compound can disrupt cell membranes, leading to cell lysis and death. It can also interact with proteins and nucleic acids, affecting their structure and function. The pathways involved in these interactions depend on the specific application and conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-chloro-2-hydroxypropyl)dimethylamine
- (3-chloro-2-hydroxypropyl)diethylamine
- (3-chloro-2-hydroxypropyl)triethylamine
Uniqueness
(3-chloro-2-hydroxypropyl)trimethylammonium chloride is unique due to its specific structure, which imparts distinct chemical and physical properties. Its high reactivity and versatility make it suitable for a wide range of applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
3624-64-4 |
|---|---|
Formule moléculaire |
C16H10N3NaO7S |
Poids moléculaire |
411.3 g/mol |
Nom IUPAC |
sodium;6-hydroxy-5-[(2-hydroxy-5-nitrophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C16H11N3O7S.Na/c20-14-6-2-10(19(22)23)8-13(14)17-18-16-12-4-3-11(27(24,25)26)7-9(12)1-5-15(16)21;/h1-8,20-21H,(H,24,25,26);/q;+1/p-1 |
Clé InChI |
NXLJCMZUMDRSMJ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


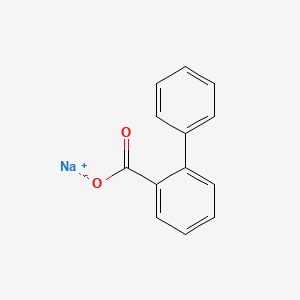

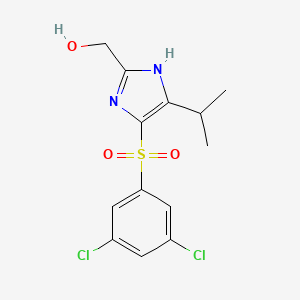

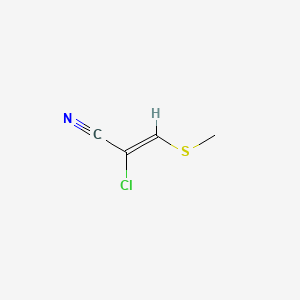

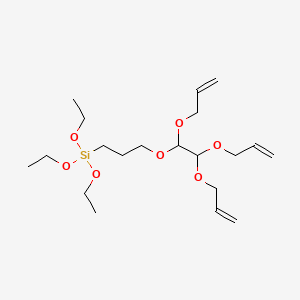
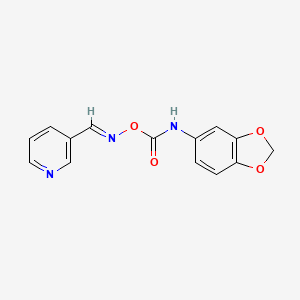
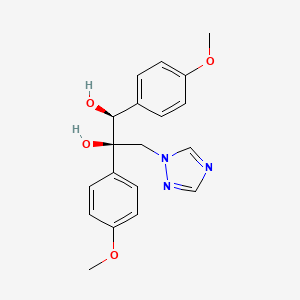
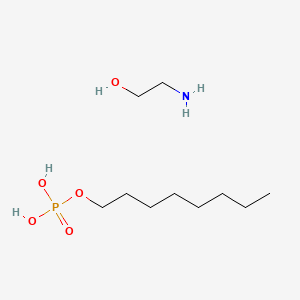

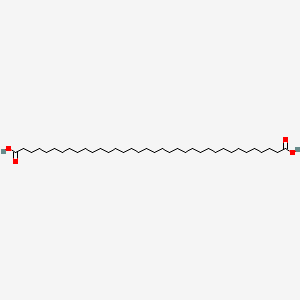
![2-[(2S)-1,1,2,3,3-pentamethyl-2H-inden-5-yl]propan-2-ol](/img/structure/B12684244.png)

